molecular formula C13H15NO2S B1667769 bay 11-7085 CAS No. 196309-76-9

bay 11-7085

Cat. No.: B1667769
CAS No.: 196309-76-9
M. Wt: 249.33 g/mol
InChI Key: VHKZGNPOHPFPER-ONNFQVAWSA-N
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Biochemical Analysis

Biochemical Properties

Bay 11-7085 interacts with various enzymes and proteins, particularly those involved in the NF-κB signaling pathway . It inhibits the phosphorylation of IκBα, a protein that normally inhibits NF-κB . By preventing the phosphorylation of IκBα, this compound effectively inhibits the activation of NF-κB .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit cell proliferation and induce apoptosis in a variety of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the NF-κB signaling pathway . It inhibits the phosphorylation of IκBα, which in turn prevents the activation of NF-κB . This leads to decreased expression of NF-κB-dependent genes, which can influence a variety of cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies . For example, it has been reported to enhance the inhibition of NF-κB activity for up to 24 hours .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it has been shown to have a dose-dependent reduction in swelling in the rat carrageenan paw model .

Metabolic Pathways

This compound is involved in the NF-κB signaling pathway . It interacts with the enzyme IκBα, preventing its phosphorylation and thus inhibiting the activation of NF-κB .

Transport and Distribution

Given its role in inhibiting the NF-κB signaling pathway, it is likely that it interacts with cellular transporters or binding proteins involved in this pathway .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the literature. Given its role in inhibiting the NF-κB signaling pathway, it is likely that it is localized to the cytoplasm where this pathway is primarily active .

Preparation Methods

Synthetic Routes and Reaction Conditions

BAY 11-7085 can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with acrylonitrile in the presence of a base, such as triethylamine, to form the desired product . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using standard organic synthesis techniques. The process involves scaling up the laboratory synthesis procedures while ensuring the purity and quality of the final product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

BAY 11-7085 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonyl and nitrile groups. It can also participate in addition reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with hydrogen can result in the reduction of the nitrile group to an amine .

Scientific Research Applications

Anti-inflammatory Applications

BAY 11-7085 has been shown to inhibit the phosphorylation of IκBα, leading to the inactivation of NF-κB. This mechanism underlies its anti-inflammatory effects in various models:

  • Asthma Models : In mouse models of asthma, this compound significantly reduced inflammation by inhibiting NF-κB activity, which is crucial for the expression of pro-inflammatory cytokines .
  • Rheumatic Diseases : Studies indicate that this compound induces apoptosis in human synovial fibroblasts, suggesting its potential for treating conditions characterized by synovial proliferation, such as rheumatoid arthritis .
Study Model Findings
Asthma ModelMouseReduced inflammation and cytokine expression
Rheumatic Disease ModelHuman Synovial CellsInduced apoptosis and inhibited cell proliferation

Cancer Therapeutics

The compound exhibits significant anti-cancer properties by inducing apoptosis in various cancer cell lines:

  • Chondrocytes and Synovial Fibroblasts : this compound was found to activate glucocorticoid receptors and induce autophagy, which precedes apoptosis in these cells .
  • Leukemic Eosinophils : Research demonstrated that this compound treatment resulted in the inhibition of NF-κB, leading to increased sensitivity of leukemic eosinophils to apoptosis .
Cancer Type Cell Line Mechanism of Action
Rheumatoid ArthritisSynovial FibroblastsInduction of autophagy and apoptosis
LeukemiaEosinophilsNF-κB inhibition leading to enhanced apoptosis

Antimicrobial Properties

Recent studies have identified this compound as an effective antimicrobial agent against multidrug-resistant pathogens:

  • Staphylococcus aureus and Candida spp. : The compound showed bactericidal activity with a minimum inhibitory concentration (MIC) as low as 4 μg/ml against resistant strains. It also inhibited biofilm formation, which is a significant challenge in treating chronic infections .
Pathogen MIC (μg/ml) Activity
Staphylococcus aureus4Bactericidal activity
Candida albicans0.5 - 1Inhibition of biofilm formation

Case Studies and Research Findings

Several studies have explored the implications of this compound in different research contexts:

  • A study published in Frontiers in Pharmacology highlighted its effectiveness against biofilms formed by multidrug-resistant bacteria and yeast pathogens associated with chronic wounds .
  • Another investigation found that this compound could enhance the effects of other chemotherapeutic agents when used in combination, indicating potential for synergistic therapy .

Biological Activity

Bay 11-7085 is a compound recognized for its significant biological activities, particularly as an irreversible inhibitor of the NF-κB signaling pathway. This article delves into its various biological effects, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of this compound

  • Chemical Structure : this compound is chemically identified as (2E)-3-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2-propenenitrile.
  • Mechanism of Action : It primarily functions by inhibiting TNF-α-stimulated IκBα phosphorylation, leading to decreased NF-κB activity, which is crucial for regulating inflammation and cell survival pathways .

1. Inhibition of Inflammation

This compound has been shown to effectively inhibit inflammatory responses in various cell types. Its action leads to reduced expression of adhesion molecules and pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

2. Induction of Autophagy and Apoptosis

Research indicates that this compound induces autophagy in human synovial fibroblasts, which precedes apoptosis. The compound promotes the phosphorylation of glucocorticoid receptors (GR) and the degradation of GR, thereby enhancing apoptotic signaling pathways .

Table 1: Effects of this compound on Cell Lines

Cell LineEffectMechanism
Human Synovial FibroblastsInduces apoptosisAutophagy induction, GR downregulation
Articular ChondrocytesPromotes cell deathNF-κB pathway inhibition
MacrophagesReduces inflammationInhibition of NF-κB

3. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against multidrug-resistant bacteria and fungi. It has been particularly effective against Staphylococcus aureus and Candida species, exhibiting minimum inhibitory concentrations (MICs) as low as 0.5–4 μg/ml .

Table 2: Antimicrobial Activity of this compound

PathogenMIC (μg/ml)Activity
Staphylococcus aureus4Bactericidal
Candida albicans0.5–1Antifungal
VRSA4Inhibits biofilm formation

Study on Synovial Fibroblasts

In a study examining the effects of this compound on human synovial fibroblasts, it was found that the compound induced significant apoptotic effects through autophagy activation. The presence of autophagosomal markers such as LC3B-II indicated that autophagy plays a critical role in mediating the compound's cytotoxic effects .

Antibiofilm Activity

Another study assessed the potential of this compound in combating biofilms associated with chronic wounds. The compound was effective in inhibiting initial cell attachment and biofilm formation in polymicrobial cultures involving C. albicans and S. aureus. This suggests its utility in treating infections where biofilm formation poses a significant challenge .

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-13(2,3)11-5-7-12(8-6-11)17(15,16)10-4-9-14/h4-8,10H,1-3H3/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKZGNPOHPFPER-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017376
Record name 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196309-76-9
Record name BAY 11-7085
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196309-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY 11-7085
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196309769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((4-(1,1-Dimethylethyl)phenyl)sulfonyl)-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY 11-7085
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does BAY 11-7085 interact with its primary target, NF-κB?

A1: this compound primarily inhibits NF-κB activation by preventing the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. [, ] By blocking IκBα phosphorylation, this compound prevents the degradation of IκBα, thus retaining NF-κB in its inactive state and hindering its translocation to the nucleus. [, ]

Q2: Does this compound exclusively target the NF-κB pathway?

A2: While renowned for its NF-κB inhibitory action, this compound exhibits off-target effects and can influence other signaling pathways. For instance, research indicates its interaction with the Keap1/Nrf2 pathway, known for its role in cellular protection. [] Furthermore, this compound has been shown to induce apoptosis independently of NF-κB inhibition in certain cell lines. []

Q3: What are the downstream consequences of NF-κB inhibition by this compound?

A3: NF-κB regulates numerous genes involved in inflammation, cell survival, proliferation, and immune responses. [] Consequently, this compound-mediated NF-κB inhibition can lead to:

  • Reduced inflammation: Suppresses the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. [, , , ]
  • Induction of apoptosis: Promotes apoptosis in various cancer cell lines, including ovarian, breast, and leukemia cells. [, , ]
  • Sensitization to chemotherapy: Enhances the efficacy of chemotherapeutic agents like cisplatin and paclitaxel. [, ]
  • Modulation of cell differentiation: Impacts the differentiation of various cell types, including dendritic cells and neuronal progenitor cells. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H17NO2S, and its molecular weight is 275.37 g/mol.

Q5: Is there any available spectroscopic data for this compound?

A5: While the provided research papers do not explicitly detail spectroscopic data, standard characterization techniques like NMR and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.

Q6: Is there information available regarding the stability of this compound under different conditions?

A6: The research papers primarily focus on the biological effects of this compound. Information on its chemical stability under various conditions (e.g., temperature, pH, light) would require further investigation.

Q7: Does this compound possess any catalytic properties?

A7: this compound is primarily recognized as an enzyme inhibitor, specifically targeting IκB kinase (IKK), which is responsible for IκBα phosphorylation. [] There is no evidence suggesting inherent catalytic properties for this compound within the provided research.

Q8: What are the formulation strategies for enhancing this compound stability and bioavailability?

A8: While the research focuses on the in vitro and in vivo effects of this compound, it doesn't elaborate on specific formulation strategies. Typical formulation approaches for enhancing stability and bioavailability include encapsulation techniques, prodrug design, and the use of excipients.

Q9: Is there information on the compliance of this compound with SHE regulations?

A9: The research papers primarily focus on the scientific aspects and do not delve into regulatory compliance. Information on compliance with SHE (Safety, Health, and Environment) regulations would require consultation with relevant regulatory guidelines and safety data sheets.

Q10: What is known about the ADME profile of this compound?

A10: The research papers do not provide detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. These aspects are crucial for understanding its in vivo behavior and would require further investigation.

Q11: What in vitro models have been used to study the effects of this compound?

A11: Various in vitro models have been employed, including:

  • Cell lines: Human leukemia cells (U937, L1210), ovarian cancer cells (Caov-3, A2780), breast cancer cells (MDA-MB-231, BT474, MCF-7), and endothelial cells (ABAE). [, , , , , ]
  • Primary cells: Human articular chondrocytes and synovial fibroblasts, rat pulmonary fibroblasts, and chicken follicular theca cells. [, , , ]

Q12: What in vivo models have been used to study the effects of this compound?

A12: In vivo studies have been conducted using:

  • Rodent models: Mouse models of allergic airway inflammation, rat models of pneumococcal meningitis, mesenteric ischemia-reperfusion injury, and pulmonary fibrosis. [, , , , ]
  • Chicken embryos: Investigating the role of NF-κB in cardiac development. []

Q13: What is the safety profile of this compound?

A13: The provided research primarily focuses on the compound's effects on various cellular processes and does not provide a comprehensive safety profile. Detailed toxicological studies are essential to evaluate its safety for potential therapeutic applications.

Q14: Are there specific drug delivery strategies for targeting this compound to specific tissues?

A14: The research papers do not discuss specific drug delivery strategies for this compound. Targeted drug delivery approaches, such as nanoparticle-based delivery systems, could potentially enhance its efficacy and reduce off-target effects.

Q15: Are there any biomarkers associated with this compound efficacy or adverse effects?

A15: The research papers do not identify specific biomarkers for this compound efficacy or adverse effects. Identifying such biomarkers would be crucial for monitoring treatment response and potential toxicity in preclinical and clinical settings.

Q16: What analytical methods have been used to characterize and quantify this compound?

A16: The research papers primarily focus on the biological effects and employ various techniques to assess those effects, including:

  • Western blot: Analyzing protein expression levels, including NF-κB pathway components, apoptotic markers, and cell cycle regulators. [, , , , , ]
  • Electrophoretic Mobility Shift Assay (EMSA): Assessing NF-κB DNA binding activity. [, ]
  • Immunofluorescence: Visualizing protein localization and cellular structures. [, ]
  • Flow Cytometry: Analyzing cell cycle progression and apoptosis. []
  • Reporter gene assays: Measuring NF-κB transcriptional activity. [, ]
  • ELISA: Quantifying cytokine levels. [, ]

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